molecular formula C10H13ClN2O B13003870 2-Amino-5-chloro-N-isopropylbenzamide

2-Amino-5-chloro-N-isopropylbenzamide

Cat. No.: B13003870
M. Wt: 212.67 g/mol
InChI Key: HYXNCKQWDAPGJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-chloro-N-isopropylbenzamide is a chemical compound with the molecular formula C10H13ClN2O and a molecular weight of 212.67 g/mol . It is characterized by the presence of an amino group, a chlorine atom, and an isopropyl group attached to a benzamide core. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloro-N-isopropylbenzamide typically involves the reaction of 2-amino-5-chlorobenzoyl chloride with isopropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chloro-N-isopropylbenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-chloro-N-isopropylbenzamide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-Amino-5-chloro-N-isopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-chloro-N-isopropylbenzamide is unique due to the presence of the isopropyl group, which enhances its hydrophobicity and may influence its interaction with biological targets. This structural feature can make it more suitable for certain applications compared to its analogs .

Properties

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

2-amino-5-chloro-N-propan-2-ylbenzamide

InChI

InChI=1S/C10H13ClN2O/c1-6(2)13-10(14)8-5-7(11)3-4-9(8)12/h3-6H,12H2,1-2H3,(H,13,14)

InChI Key

HYXNCKQWDAPGJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=C(C=CC(=C1)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.